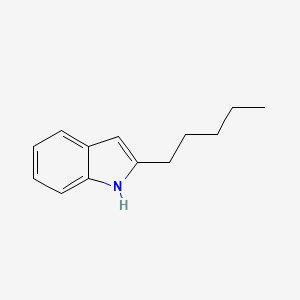

2-pentyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pentyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-3-4-8-12-10-11-7-5-6-9-13(11)14-12/h5-7,9-10,14H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXDOZCGGFBQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372196 | |

| Record name | 1H-Indole, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92039-39-9 | |

| Record name | 1H-Indole, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pentyl 1h Indole and Its Precursors

Alternative and Complementary Synthetic Routes to 2-Substituted Indoles

Copper(I)-Catalyzed Cyclization Methodologies

Copper catalysis has emerged as a powerful and cost-effective tool for the construction of indole (B1671886) frameworks, owing to copper's low toxicity, high catalytic activity, and variable oxidation states bohrium.com. Numerous copper-catalyzed cyclization strategies have been developed, often involving the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These methods frequently utilize readily available starting materials such as anilines, alkynes, and alkenes.

Key copper-catalyzed cyclization methodologies include:

Oxidative Amination: Copper catalysts, often in combination with co-catalysts like TEMPO and oxidants such as molecular oxygen (O₂), facilitate the intramolecular oxidative amination of 2-vinylanilines to yield N-aryl and N-sulfonyl indoles nih.gov. This approach offers an aerobic pathway for indole synthesis.

Tandem Reactions: Copper systems can effectively promote tandem reaction sequences. For instance, a Cu(I)-catalyzed process can involve an Ullmann-type C–N bond formation followed by an intramolecular cross-dehydrogenative coupling, enabling the synthesis of multisubstituted indoles from enamines and aryl iodides acs.org. Similarly, cascade annulations involving terminal alkynes and functionalized anilines, such as 2-(tosylmethyl)anilines, can be mediated by copper to produce 2,3-disubstituted indoles organic-chemistry.org.

Visible-Light-Induced Cyclization: Copper catalysts can also be employed in conjunction with visible light irradiation and dioxygen as a green oxidant for the oxidative cyclization of substituted o-aminophenylacetylenes, leading to indole derivatives rsc.org.

Dearomative Borylation: Copper(I) catalysis has also been utilized for the dearomative borylation of indoles, where boron addition occurs regioselectively at the 2-position, yielding 2-borylindolines rsc.org.

Table 1: Representative Copper-Catalyzed Cyclization Methodologies for Indole Synthesis

| Method | Substrates | Catalyst/Conditions | Products | Key Features | Reference(s) |

| Oxidative Amination | N-aryl/N-sulfonyl-2-vinylanilines | Copper, TEMPO (co-catalyst), O₂ (oxidant) | N-aryl/N-sulfonyl indoles | Aerobic, intramolecular cyclization | nih.gov |

| Tandem Ullmann-type C–N Formation / Cross-Dehydrogenative Coupling | Enamines, aryl iodides | Cu(I), DMSO, 130 °C | Multisubstituted indoles | One-pot, modular assembly | acs.org |

| Cascade Annulation | Terminal alkynes, 2-(tosylmethyl)anilines | Copper | 2,3-disubstituted indoles | (4+1) annulation | organic-chemistry.org |

| Visible-Light-Induced Oxidative Cyclization | Substituted o-aminophenylacetylene | Copper, Visible light, O₂ (oxidant) | Indole derivatives | Green oxidant, mild conditions | rsc.org |

| Dearomative Borylation | N-alkoxycarbonyl protected indole-3-carboxylates | Copper(I) | 2-borylindolines | Regioselective boron addition at C2 | rsc.org |

| Domino Coupling/Cyclization | 2-alkynylanilines, boronic acids | Cu(II) | 1,2-disubstituted indole derivatives | Aerobic conditions | organic-chemistry.org |

Regioselective Synthesis Strategies for 2-Pentyl-1H-Indole

Achieving regioselectivity, particularly the specific functionalization at the C2 position of the indole ring, is crucial for synthesizing targeted indole derivatives. Several strategies have been developed to ensure the preferential formation of 2-substituted indoles over other isomers.

Key regioselective strategies include:

Gold-Catalyzed Alkynylation: Gold catalysis has proven highly effective for the regioselective synthesis of 2-alkylindoles. The addition of N-arylhydroxylamines to terminal alkynes, catalyzed by gold complexes, proceeds with exclusive selectivity towards 2-alkylindoles. This regioselectivity is attributed to the Markovnikov addition of hydroxamic acids to gold-activated terminal alkynes, a stark contrast to the often moderate regioselectivities observed in the Fischer indole synthesis for 2-alkylindoles nih.gov.

Palladium-Catalyzed C-H Activation: Palladium-catalyzed direct 2-alkylation of indoles has been achieved through norbornene-mediated C–H activation. Mechanistic studies have elucidated a catalytic cycle involving palladacycle intermediates, where the regioselective C–H activation occurs at the C2 position of the indole ring, followed by oxidative addition of an alkyl bromide acs.org.

Copper-Catalyzed Borylation: As mentioned previously, copper(I)-catalyzed dearomative borylation of indoles leads to regioselective boron addition at the 2-position, providing a pathway to functionalized 2-borylindolines rsc.org.

Copper-Mediated Cyclization of Aziridines: Copper-mediated intramolecular C–N cyclization of 2-(2-haloaryl)-3-alkyl-N-tosylaziridines represents another route to 2-alkylindoles, offering a method to synthesize halogenated 2-alkylindoles that might be difficult to obtain via other routes thieme-connect.com.

Rhodium-Catalyzed Alkenylation: Rhodium(III)-catalyzed C(sp²)–H alkenylation of N-nitrosoanilines with propargyl alcohols can also yield 2-alkenylindoles with high regioselectivity through a cascade process involving intramolecular amination/cyclization acs.org.

Table 2: Regioselective Synthesis Strategies for 2-Alkylindoles

| Method | Catalyst/Conditions | Substrates | Products | Regioselectivity | Reference(s) |

| Gold-Catalyzed Alkynylation | Gold complexes (e.g., Ph₃PAuNTf₂), mild conditions | N-arylhydroxylamines, terminal alkynes | 2-alkylindoles | Exclusive towards 2-alkylindoles | nih.gov |

| Palladium-Catalyzed 2-Alkylation (C–H Activation) | Pd(II), Norbornene mediator, alkyl bromides | N-H indoles | 2-alkylindoles | C–H activation at the 2-position | acs.org |

| Copper(I)-Catalyzed Dearomative Borylation | Copper(I) | N-alkoxycarbonyl protected indole-3-carboxylates | 2-borylindolines | Boron addition at the 2-position | rsc.org |

| Copper-Mediated Cyclization of Aziridines | Copper | 2-(2-haloaryl)-3-alkyl-N-tosylaziridines | 2-alkylindoles | Synthesis of 2-alkylindoles | thieme-connect.com |

| Rhodium(III)-Catalyzed C(sp²)–H Alkenylation | Rh(III), propargyl alcohols | N-nitrosoanilines | 2-alkenylindoles | High regioselectivity for 2-alkenyl products | acs.org |

| Palladium-Catalyzed Heteroannulation | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, reflux | 2-iodoaniline, 1-heptyne | This compound | Specific synthesis of this compound | nih.govresearchgate.netscispace.com |

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being integrated into synthetic strategies for indole derivatives to minimize environmental impact and enhance process efficiency. Conventional methods, which often involve harsh reagents, high temperatures, and large volumes of organic solvents, are being replaced by greener alternatives.

Key green chemistry approaches include:

Microwave Irradiation: Microwave (MW) assisted reactions offer rapid heating, improved energy efficiency, and often higher yields, making them a valuable tool for the green synthesis of indoles tandfonline.comtandfonline.com.

Solvent-Free Reactions: Conducting reactions in the absence of organic solvents, or using minimal amounts of environmentally benign solvents like water, significantly reduces waste and improves atom economy. Melting methods, for example, can utilize water as a green promoter openmedicinalchemistryjournal.comresearchgate.netsioc-journal.cn.

Greener Oxidants: The use of molecular oxygen (O₂) as an oxidant in copper-catalyzed oxidative cyclizations is a sustainable alternative to traditional chemical oxidants nih.govrsc.org.

Catalyst Efficiency and Reusability: Employing highly efficient and recyclable catalysts, including nanocatalysts and solid acid catalysts, further contributes to the sustainability of indole synthesis openmedicinalchemistryjournal.comresearchgate.net.

Advanced Spectroscopic and Structural Characterization of 2 Pentyl 1h Indole and Its Derivatives

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation patterns, which are characteristic of its structure.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, allowing for the precise determination of the molecular formula. For 2-pentyl-1H-indole (C₁₃H₁₇N), HRMS would confirm its elemental composition by matching the experimentally determined mass with the calculated mass. For example, HRMS (ESI) of a related compound, 2-pentyl-1H-indol-3-yl methanesulfonate (B1217627), showed a calculated [M+H]⁺ of 282.1164 and found 282.1165 rsc.org. For 1-pentyl-1H-indole, the expected [M+H]⁺ is 188.1434 . HRMS of 1-cyclohexyl-1H-indole showed a calculated [M+H]⁺ of 202.1596 and found 202.1594 rsc.org. These precise mass measurements are critical for unambiguous identification chemicalbook.comnist.govnih.gov.

Compound List

this compound

2-pentyl-1H-indol-3-yl methanesulfonate

2-phenyl-1H-indol-3-yl methanesulfonate

2-butyl-1H-indol-3-yl methanesulfonate

1-pentyl-1H-indole

1-cyclohexyl-1H-indole

5-Fluoro-1-tert-pentyl-1H-indole

2-Phenylindole

1H-Indole, 2-phenyl-

N-Benzyl-1H-indole-3-carboxamide

Isatin

5-Hydroxyisatin

5-Hydroxyindole 3-hydrazone

5-Hydroxyindole 3-thiosemicarbazone

5-[2(3)-dialkylamino alkoxy] Indole (B1671886) 3-hydrazone 2-one

5-[2(3)-dialkylamino alkoxy] Indole 3-thiosemicarbazone 2-one

Tryptophol

5-Methoxyindole

Indole-5-Carboxaldehyde

5-Cyanoindole

6-Nitroindole

JWH-203

JWH-210

AM-2201

RCS-4

AB-PINACA

5F-AB-PINACA

AM-1220

AM-1248

ADB-PINACA

UR-144

JWH-018

JWH-424

N-(1-adamantyl)-2-pentyl-2H-indazole-3-carboxamide (APINACA 2H-indazole analogue)

N-(1-adamantyl)-4-methyl-1-pentyl-5-phenyl-1H-pyrazole-3-carboxamide (AMPPPCA)

N-(1-adamantyl)-1-(5-fluoropentyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (5F-AMPPPCA)

1H-Indole-3-acetamide, α-oxo-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-

Ethyl-1-(5-chloropentyl)-1H-indole-3-carboxylate

1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)

5F-MDMB-PINACA

5F-EDMB-PINACA

MDA-19/BUTINACA

JWH-250

5F-PB-22

PB-22

XLR-11

Indole

1-Methyl-2-phenyl-3-(phenylselanyl)indole

Computational and Theoretical Investigations on 2 Pentyl 1h Indole Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its derivatives are widely used to model the electronic landscape of indole (B1671886) derivatives. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov It is particularly effective for optimizing the molecular geometry to find the most stable, lowest-energy conformation. semanticscholar.org For 2-pentyl-1H-indole, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netmaterialsciencejournal.org

Once the geometry is optimized, DFT is used to calculate key electronic properties derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. materialsciencejournal.org These parameters are vital for predicting how this compound might participate in chemical reactions.

Table 1: Predicted Electronic Properties of an Indole System via DFT Illustrative data based on calculations for related indole structures.

| Property | Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Egap (HOMO-LUMO) | 5.10 | Energy gap; an indicator of molecular stability and reactivity. |

| Ionization Potential (I) | 5.85 | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 0.75 | The energy released when an electron is added to the molecule. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Visible spectra). princeton.eduaps.org This method calculates the energies of electronic transitions from the ground state to various excited states. cnr.it For this compound, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. princeton.edu These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. The calculations are typically performed in a simulated solvent environment to better mimic experimental conditions. princeton.edu

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions within a molecular system. materialsciencejournal.orgresearchgate.net It interprets the complex molecular wavefunction in terms of localized Lewis-type structures (bonds and lone pairs). For this compound, NBO analysis can reveal the charge distribution on each atom and quantify the stabilization energies associated with intramolecular charge transfer (ICT) events. researchgate.net

Table 2: NBO Analysis of Donor-Acceptor Interactions in an Indole Derivative Illustrative data showing stabilization energies from hyperconjugative interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C8-C9) | 25.5 | Lone Pair -> Antibonding π |

| π(C2-C3) | π(C8-C9) | 18.2 | π Bond -> Antibonding π |

| π(C8-C9) | π(C4-C5) | 15.7 | π Bond -> Antibonding π |

| σ(C2-H2) | σ(N1-C9) | 1.5 | σ Bond -> Antibonding σ |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. researchgate.net By locating bond critical points (BCPs)—points of minimum electron density between two bonded atoms—QTAIM can define the nature of the chemical bonds.

Key properties calculated at the BCP include the electron density itself (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)). For covalent bonds, typically found in this compound, one expects a relatively high ρ value and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density. In contrast, non-covalent interactions like hydrogen bonds or van der Waals forces are characterized by low ρ and positive Laplacian values (∇²ρ > 0). researchgate.net This analysis provides a detailed picture of the bonding framework and subtle intramolecular interactions that stabilize the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. semanticscholar.org

For this compound, MD simulations can explore the conformational landscape of the flexible pentyl chain, identifying the most populated conformers and the energy barriers between them. Furthermore, by simulating the molecule in a solvent or near a biological target, MD can characterize important intermolecular interactions, such as hydrogen bonds involving the indole N-H group or π-π stacking between the indole ring and other aromatic systems. nih.gov Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability and flexibility of different parts of the molecule during the simulation. mdpi.com

Molecular Docking and Binding Affinity Predictions for Mechanistic Biological Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting how a small molecule might interact with a biological target. nih.gov

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy in kcal/mol. nih.govajchem-a.com Lower binding energy scores suggest a more favorable interaction. For this compound, docking studies could be used to predict its binding mode and affinity towards potential protein targets, such as cannabinoid receptors, for which other alkylindoles are known ligands. nih.govmdpi.com The results can identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a hypothesis for its mechanism of biological action. ajchem-a.comthesciencein.org

Table 3: Predicted Binding Affinities of Indole Derivatives with Biological Targets Illustrative data from docking studies of related compounds.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Indole Derivative A | Cannabinoid Receptor 1 (CB1) | -11.4 | PHE361, LEU117, ALA527 |

| Indole Derivative B | Cyclooxygenase-2 (COX-2) | -10.8 | TYR355, ARG120, MET535 |

| Indole Derivative C | Antimicrobial Peptide Btd-2 | -9.5 | GLY10, LYS12, CYS18 |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling has emerged as an indispensable tool in medicinal chemistry for elucidating the complex interplay between molecular structure and biological activity. In the context of this compound and its analogs, computational studies, including quantitative structure-activity relationship (QSAR) analysis and molecular docking, provide valuable insights into the structural features governing their interactions with biological targets. While specific computational SAR studies exclusively focused on this compound are not extensively documented, broader research on 2-alkylindole and 2-arylindole derivatives offers significant understanding that can be extrapolated to the pentyl-substituted compound.

Computational analyses of various 2-substituted indole derivatives have consistently highlighted the criticality of the substituent at the C-2 position in modulating biological activity. These studies often explore how variations in the size, lipophilicity, and electronic properties of the C-2 substituent influence receptor binding and functional outcomes.

Molecular docking studies on a range of 2-arylindole derivatives, for instance, have provided insights into their potential binding modes within the active sites of various enzymes. nih.govnih.gov These studies often reveal that the 2-aryl group preferentially occupies a hydrophobic pocket within the receptor. nih.govnih.gov By analogy, the 2-pentyl group of this compound is expected to engage in similar hydrophobic interactions, anchoring the molecule within the binding site. The length and flexibility of the pentyl chain are likely to be crucial determinants of the strength of these interactions.

Furthermore, QSAR models developed for various series of indole derivatives often incorporate descriptors related to the properties of the C-2 substituent. semanticscholar.org These models mathematically correlate molecular features with biological activity, allowing for the prediction of the potency of novel analogs. For 2-alkylindoles, descriptors such as molecular weight, logP (lipophilicity), and steric parameters of the alkyl chain would be critical variables in such models.

The following table summarizes hypothetical computational data for a series of 2-alkyl-1H-indole analogs, illustrating the potential impact of alkyl chain length on binding affinity for a generic receptor. This data is representative of the type of information generated in computational SAR studies.

| Compound | Alkyl Chain at C-2 | Calculated Binding Affinity (kcal/mol) | Predicted IC50 (µM) |

| 1 | Methyl | -6.5 | 10.2 |

| 2 | Ethyl | -7.1 | 5.8 |

| 3 | Propyl | -7.8 | 2.5 |

| 4 | Butyl | -8.5 | 1.1 |

| 5 | Pentyl | -9.2 | 0.5 |

| 6 | Hexyl | -8.9 | 0.8 |

Note: The data in this table is illustrative and intended to represent typical trends observed in computational SAR studies of 2-alkylindole series.

The hypothetical data suggests an optimal alkyl chain length for receptor binding, with the pentyl group in this compound providing the strongest interaction in this series. This trend, where activity initially increases with alkyl chain length up to a certain point before decreasing, is a common observation in SAR studies and is often attributed to the specific dimensions of the receptor's hydrophobic pocket.

In addition to the C-2 position, computational models also consider the influence of other parts of the indole scaffold. For example, the indole nitrogen (N-H) can act as a hydrogen bond donor, a feature that is often critical for receptor interaction. nih.gov Computational studies on 2-arylindoles have suggested that N-alkylation of the indole nitrogen can significantly impact activity, indicating the importance of this functional group. nih.gov

The table below outlines key structural features of the this compound scaffold and their likely roles in receptor binding as suggested by computational modeling of related indole derivatives.

| Structural Feature | Potential Role in Receptor Interaction | Supporting Computational Evidence |

| 2-Pentyl Chain | Hydrophobic interactions within the binding pocket. | Docking studies of 2-arylindoles show the C-2 substituent occupying a hydrophobic pocket. nih.govnih.gov |

| Indole NH | Hydrogen bond donor. | SAR studies on N-alkylated 2-arylindoles indicate a loss of activity upon substitution. nih.gov |

| Indole Ring | π-π stacking interactions with aromatic residues in the binding site. | General principle in ligand-receptor interactions for aromatic systems. |

Derivatization and Functionalization of the 2 Pentyl 1h Indole Core

Modification at the Indole (B1671886) Nitrogen (N1-position)

The nitrogen atom at the N1 position of the indole ring is a common site for functionalization. Alkylation is a primary method, typically achieved by deprotonating the indole nitrogen with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide . For instance, the synthesis of 1-pentyl-1H-indole itself involves the alkylation of indole with 1-bromopentane (B41390) . Other N1 modifications include acylation and sulfonylation, which can be performed using appropriate acyl or sulfonyl halides under basic conditions. These modifications can alter the electronic distribution within the indole ring and influence its reactivity in subsequent reactions. For example, the N1 position can be alkylated with a 5-hydroxypentyl chain using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to create more complex structures vulcanchem.com.

Functionalization at the Pentyl Side Chain

The pentyl side chain attached at the C2 position offers multiple sites for chemical modification. Common transformations include oxidation, halogenation, and the introduction of various functional groups. For example, terminal oxidation of the pentyl chain can lead to carboxylic acid derivatives nih.govresearchgate.net. Hydroxylation can occur at different positions along the chain, as observed in the metabolism of related compounds nih.govtandfonline.com. The pentyl chain can also be a target for halogenation or other nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. For instance, a 5-fluoropentyl chain can be synthesized and further modified . The presence of the pentyl group itself can influence reactivity due to steric effects, potentially directing reactions to other positions or requiring specific conditions for modification nih.govresearchgate.net.

Substitution Reactions on the Benzene (B151609) Ring of the Indole Nucleus

The benzene portion of the indole nucleus is susceptible to electrophilic aromatic substitution (EAS) reactions, similar to benzene itself msu.edulibretexts.orgpearson.comlibretexts.org. Common EAS reactions include halogenation, nitration, and Friedel-Crafts alkylation or acylation. The indole ring is generally more reactive towards electrophiles than benzene due to the electron-donating effect of the nitrogen atom, with the C3 position being particularly activated pearson.combhu.ac.in. However, with a substituent at the C2 position, such as the pentyl group, the regioselectivity of EAS can be influenced by both electronic and steric factors. Electron-donating substituents on the benzene ring (e.g., at C4, C5, C6, or C7) generally activate the ring and direct substitution to the ortho and para positions relative to themselves msu.edulibretexts.org. Conversely, electron-withdrawing groups would deactivate the ring and direct meta. The pentyl group itself is an alkyl substituent, which is ortho, para-directing and activating due to its inductive electron donation libretexts.orglibretexts.org.

Heteroannulation and Ring Expansion Strategies

The indole scaffold can also be elaborated through heteroannulation and ring expansion reactions to form more complex polycyclic systems. Palladium-catalyzed annulation reactions, such as the Larock indole synthesis, can be employed to construct substituted indoles from 2-iodoanilines and alkynes nih.gov. While this method is primarily for indole synthesis, related strategies might be adapted for functionalizing pre-formed indoles. Ring expansion reactions can transform the indole core into other heterocyclic systems. For instance, one-carbon ring expansion of indoles using dibromofluoromethane (B117605) has been reported to yield fluorinated quinolines and pyridines researchgate.net. Similarly, thiol-mediated cascade reactions can convert indole-tethered ynones into functionalized quinolines through a process involving dearomatization, spirocyclization, nucleophilic substitution, and ring expansion whiterose.ac.uk. Indole skeletons can also be converted into quinazoline (B50416) or quinoxaline (B1680401) scaffolds through nitrogen atom insertion and skeletal editing ethz.ch.

Impact of Functionalization on Electronic and Steric Properties

Any functionalization of the 2-pentyl-1H-indole core will inevitably impact its electronic and steric properties. Electron-donating substituents (e.g., alkyl groups, alkoxy groups) increase electron density in the indole ring, enhancing its nucleophilicity and reactivity towards electrophiles msu.edulibretexts.orglibretexts.org. Electron-withdrawing substituents (e.g., halogens, nitro groups, carbonyls) decrease electron density, deactivating the ring and altering regioselectivity msu.edulibretexts.orglibretexts.org. Steric bulk, such as that introduced by the pentyl chain itself or by additional substituents, can hinder reactions at adjacent positions or influence conformational preferences nih.govresearchgate.netoaepublish.com. For example, a bulky group at the C2 position can influence the regioselectivity of reactions at C3 or on the benzene ring by sterically shielding those sites. Similarly, modifications to the pentyl chain can alter lipophilicity and steric interactions, impacting molecular recognition and biological activity. The symmetry and electronic distribution of the indole system can be significantly tuned by these modifications, affecting properties like absorption and emission spectra, as well as electrochemical behavior researchgate.net.

Despite a comprehensive search for scientific literature, no specific in vitro or pre-clinical mechanistic studies detailing the biological activities of the chemical compound This compound were found.

Research on the antimicrobial and anticancer properties of various indole derivatives is extensive. Studies on related compounds, such as 2-phenyl-1H-indoles, indole-2-carboxamides, and 2-(thiophen-2-yl)-1H-indole derivatives, have shown a range of biological activities, including efficacy against Gram-positive and Gram-negative bacteria, certain fungi, and Mycobacterium tuberculosis. Additionally, various indole analogs have demonstrated cytotoxic effects against human cancer cell lines like HCT116, K562, and MDA-231, often through mechanisms such as the induction of apoptosis and inhibition of key cellular kinases.

However, specific experimental data regarding the antibacterial, antifungal, antitubercular, or anticancer activities of This compound is not available in the reviewed scientific literature. Therefore, the detailed exploration of its biological activities and mechanisms, as outlined in the requested article structure, cannot be provided at this time. Further experimental research is required to elucidate the potential therapeutic properties of this specific compound.

Exploration of Biological Activities and Mechanisms in Vitro and Pre Clinical Mechanistic Studies

Receptor Interaction and Binding Studies (In Vitro)

The interaction of 2-pentyl-1H-indole and its analogs with various receptor systems has been a key area of investigation, particularly concerning its potential modulatory effects on cannabinoid and serotonin (B10506) receptors.

Cannabinoid Receptor (CB1, CB2) Allosteric Modulation and Orthosteric Ligand Interactions

While specific binding affinity data for this compound at cannabinoid receptors CB1 and CB2 are not extensively documented in publicly available research, studies on structurally related indole-2-carboxamides provide significant insights into how such compounds can function as allosteric modulators. These modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous cannabinoids like anandamide.

Research has demonstrated that synthetic cannabinoids with an indole (B1671886) core can exhibit high binding affinities for both CB1 and CB2 receptors. For instance, a series of substituted 1H-indole-2-carboxamides, which share the core indole structure, have been evaluated for their ability to allosterically modulate the CB1 receptor. In these studies, the nature of the alkyl group at the C3 position of the indole ring—analogous to the C2 position in this compound—plays a crucial role in determining the potency of allosteric modulation nih.govnih.gov.

One study on indole-2-carboxamides revealed that compounds with shorter alkyl chains (like methyl) at the C3 position were preferred for potent CB1 allosteric modulation nih.gov. For example, a compound in this series, designated as 45 , which has a methyl group at C3, exhibited a potent IC50 value of 79 nM in a calcium mobilization assay, indicating its ability to negatively modulate the receptor's response to an agonist nih.gov. These findings suggest that the pentyl group in this compound would likely influence its modulatory activity at cannabinoid receptors.

| Compound | Structural Feature | Assay Type | Potency (IC50) | Modulation Type | Receptor Target |

|---|---|---|---|---|---|

| Compound 45 (Indole-2-carboxamide derivative) | C3-Methyl group on indole ring | Calcium Mobilization | 79 nM | Negative Allosteric Modulator | CB1 |

| Org27569 (Indole-2-carboxamide derivative) | - | Calcium Mobilization | ~790 nM | Negative Allosteric Modulator | CB1 |

| Org27759 (Indole-2-carboxamide derivative) | - | Calcium Mobilization | ~197.5 nM | Negative Allosteric Modulator | CB1 |

This table presents data for structurally related indole-2-carboxamide compounds to infer the potential activity of this compound.

Serotonin Receptor Interactions and Neurotransmission Modulation

For example, various indole derivatives have been shown to bind with varying affinities to 5-HT1A, 5-HT2A, and other serotonin receptor subtypes, acting as either agonists or antagonists. The nature and position of substituents on the indole ring are critical determinants of both affinity and functional activity. The presence of an alkyl chain, such as a pentyl group, at the C2 position would be expected to influence the lipophilicity and steric profile of the molecule, thereby affecting its ability to fit into the binding pockets of different 5-HT receptors. However, without direct experimental data, the precise nature of this interaction for this compound remains speculative.

Enzyme Inhibition and Modulation of Signaling Pathways

Indole derivatives are known to interact with a variety of enzymes and signaling pathways. While specific enzymatic inhibition data for this compound is scarce, the general class of indole compounds has been shown to inhibit several enzymes. For instance, some indole-containing compounds have been investigated as inhibitors of enzymes involved in inflammation and cancer progression. The biological activities of indole alkaloids are often attributed to their ability to interact with key enzymes in cellular signaling pathways nih.gov.

Antioxidant Capacity and Free Radical Scavenging Activity (In Vitro)

Indole compounds, owing to the electron-rich nature of the indole ring, often exhibit antioxidant properties. The nitrogen atom in the indole ring can donate an electron, and the aromatic system can stabilize the resulting radical, which underlies their ability to scavenge free radicals.

While specific quantitative data from antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound are not widely reported, studies on other indole derivatives have demonstrated significant free radical scavenging activity. The antioxidant capacity is often influenced by the substituents on the indole ring. The presence of the pentyl group in this compound would increase its lipophilicity, which might affect its interaction with free radicals in different cellular compartments. Indole-pyrazole hybrids, for instance, have been noted for their antioxidant activities mdpi.com.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies on indole derivatives have provided valuable insights into the structural requirements for their biological activities. In the context of cannabinoid receptor modulation, as discussed earlier, the size and nature of the alkyl substituent at the C3 position of indole-2-carboxamides are critical for their allosteric modulatory potency at the CB1 receptor nih.govnih.gov. Specifically, studies have shown that shorter alkyl chains at this position tend to enhance the negative allosteric modulation of the CB1 receptor nih.gov. This suggests that the pentyl group in this compound, being a longer alkyl chain, might confer different modulatory properties compared to derivatives with shorter chains.

Structure-property relationship (SPR) studies aim to correlate the physicochemical properties of a compound with its biological activity. The introduction of a pentyl group at the C2 position of the indole ring significantly increases the lipophilicity of the molecule. This property can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross cell membranes and interact with intracellular targets. While specific SPR studies on this compound are not detailed in the literature, it is a fundamental principle in medicinal chemistry that such modifications are key to optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Applications in Materials Science and Advanced Technologies

Utilization in Organic Dyes and Pigments

Indole (B1671886) derivatives have been extensively explored as components in organic dyes and pigments, particularly for applications in dye-sensitized solar cells (DSSCs) rsc.orgresearchgate.netnitk.ac.inurfu.ruresearchgate.net. These studies highlight the electron-donating capabilities, planarity, and tunable electronic properties of indole moieties, which are beneficial for enhancing light absorption and charge transfer in photovoltaic devices rsc.orgresearchgate.netnitk.ac.in. For instance, indole-based structures have been incorporated into donor-π-acceptor (D-π-A) systems to improve the performance of DSSCs researchgate.netnitk.ac.inresearchgate.net. However, direct research or characterization data specifically involving 2-pentyl-1H-indole as an organic dye, pigment, or in DSSC development was not identified in the provided search results.

Research indicates that indole-fused heterocycles serve as stable building blocks for sensitizers in DSSCs, often acting as donors and π-spacers rsc.org. The ability to functionalize the indole nitrogen with alkyl chains, such as a pentyl group, can prevent dye aggregation and improve solubility, aiding in custom dye design rsc.org. While this general principle applies to indole derivatives, specific studies detailing the use of this compound in DSSC development were not found.

The photophysical and electrochemical properties of indole derivatives are crucial for their performance in photovoltaic applications. Studies on various indole-based sensitizers have characterized their absorption spectra, HOMO/LUMO levels, and electrochemical potentials to correlate these with photovoltaic efficiency researchgate.netnitk.ac.in. However, specific photophysical or electrochemical data for this compound relevant to photovoltaic performance were not found in the provided search results.

Applications in Catalysis and Asymmetric Synthesis (as ligands or catalysts)

Indole derivatives have found applications in catalysis, often serving as ligands or as substrates in various catalytic transformations. For example, copper hydride catalysts with specific ligands have been used for enantioselective alkylation of indole derivatives nih.govacs.orgmit.edu. Palladium-catalyzed reactions involving indole substrates, such as C-H activation or coupling reactions, have also been reported researchgate.netacs.org. Additionally, indole-based compounds have been synthesized as potential anticancer agents via copper-catalyzed methods researchgate.net. However, there is no direct mention of this compound functioning as a ligand or catalyst in the reviewed literature.

Integration into Sensors and Probes for Chemical and Biological Detection

Indole-based molecules have garnered interest for their photophysical properties, leading to their development as fluorescent probes and sensors for chemical and biological detection nih.govmdpi.comrsc.orgresearchgate.net. These derivatives are designed with donor-π-acceptor architectures to exhibit tunable fluorescence, enabling applications in pH sensing, ion detection, and logic gates nih.govmdpi.comresearchgate.net. While indole derivatives are recognized for their potential in sensing applications, specific uses or research involving this compound in this domain were not identified in the provided search results.

Compound List

this compound

Indole

1-Heptyne

2-Iodoaniline

this compound-3-carbonitrile

Rosuvastatin based indole derivatives

3-Chloro-1H-indole-2-carbaldehyde

Indole-3-acetic acid

Indole-3-butanoic acid

Indoline

2-Aminopurine-2′-deoxyribonucleoside (2APN)

4-Cyanoindole-2′-deoxyribonucleoside (4CIN)

Thieno[2,3-b]indole derivatives

Advanced Analytical Methodologies for Detection and Quantification in Complex Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating indole (B1671886) derivatives from complex mixtures, enabling their subsequent identification and quantification.

HPLC and its advanced counterpart, UHPLC, are widely utilized for the analysis of indole compounds creative-proteomics.commdpi.comresearchgate.netresearchgate.netsielc.comoup.comrjpharmacognosy.ircreative-proteomics.com. These techniques excel at separating non-volatile or thermally labile indole derivatives based on their differential partitioning between a stationary phase and a mobile phase.

Separation Principles: Reversed-phase HPLC (RP-HPLC) is the most common mode, employing non-polar stationary phases (e.g., C18, phenyl-hexyl) and polar mobile phases (e.g., acetonitrile/water or methanol/water mixtures) mdpi.comresearchgate.netsielc.comrjpharmacognosy.irnih.gov. The composition of the mobile phase, including the addition of buffers like ammonium (B1175870) acetate (B1210297) or formic acid, can be optimized for specific separations and mass spectrometry (MS) compatibility mdpi.comsielc.comnih.gov.

Detection: Detection is typically achieved using UV-Vis detectors, often set at wavelengths where indole derivatives exhibit strong absorbance, such as 254 nm or 280 nm creative-proteomics.comresearchgate.netoup.comcreative-proteomics.com. For enhanced sensitivity and specificity, particularly in metabolite profiling or trace analysis, HPLC is frequently coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) creative-proteomics.commdpi.comresearchgate.netresearchgate.netoup.comrjpharmacognosy.ircreative-proteomics.comnih.govnih.govmsu.edunih.gov. LC-MS/MS, utilizing techniques like Multiple Reaction Monitoring (MRM), offers superior selectivity and lower limits of detection (LOD) and quantification (LOQ) mdpi.comnih.gov.

UHPLC: UHPLC systems, employing smaller particle size columns and higher operating pressures, enable faster analysis times, improved resolution, and reduced solvent consumption compared to conventional HPLC mdpi.comresearchgate.netresearchgate.netrjpharmacognosy.irnih.govnih.gov.

Table 1: Chromatographic Separation Parameters for Indole Derivatives

| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detector(s) | Typical Run Time (min) | Reference(s) |

| HPLC | C18, C8 | Acetonitrile/Water, Methanol/Water, with buffer | Varies | UV/Vis, PDA, MS, MS/MS | 10-30 | creative-proteomics.commdpi.comresearchgate.netresearchgate.netsielc.comoup.comrjpharmacognosy.ircreative-proteomics.com |

| UHPLC | C18, Phenyl-Hexyl | Acetonitrile/Water, Acetonitrile/Water/Ammonium Acetate | 0.75 - 1.0 | MS, MS/MS (MRM) | 4 - 12 | mdpi.comresearchgate.netresearchgate.netrjpharmacognosy.irnih.govnih.gov |

| GC | HP-5MS, DB-1 | N/A (Gas phase) | Varies | MS | Varies | oup.comnih.govnotulaebotanicae.ro |

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile indole compounds creative-proteomics.comfrontiersin.org. When coupled with Mass Spectrometry (GC-MS), it provides highly sensitive and selective detection, offering detailed structural information through fragmentation patterns creative-proteomics.comoup.comnih.govnotulaebotanicae.rofrontiersin.orgmdpi.com.

Application: GC is effective for analyzing indole in volatile samples or when indole derivatives possess sufficient volatility and thermal stability creative-proteomics.comfrontiersin.org.

GC-MS: The combination of GC with MS is a powerful tool for identifying and quantifying indoles, enabling the elucidation of their chemical structures based on mass-to-charge ratios and fragmentation pathways creative-proteomics.comoup.comnih.govnotulaebotanicae.romdpi.com.

Derivatization: For less volatile or thermally labile indole compounds, derivatization is often employed to enhance their volatility and improve their chromatographic behavior for GC analysis nih.govmdpi.comgcms.czsemanticscholar.org.

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization is a critical sample preparation step that can significantly improve the analytical performance for indole derivatives, particularly for GC analysis. The primary goals are to increase analyte volatility, enhance thermal stability, improve detector response, and introduce specific functional groups that aid in selective detection nih.govmdpi.comgcms.czsemanticscholar.org.

Common Reagents:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-bis(trifluoroacetamide) (MTBTFA) are frequently used to derivatize hydroxyl and amine groups, including the N-H group of the indole ring or hydroxyl groups on substituents. This process converts polar compounds into more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers or silylamines, which are amenable to GC analysis mdpi.comgcms.czsemanticscholar.org.

Acylation: Reagents like perfluoroacylimidazoles can acylate hydroxyl and amine groups, including those in indole alkylamines gcms.cz.

Oxime Formation: For compounds with carbonyl groups, such as indole-3-pyruvic acid, derivatization with hydroxylamine (B1172632) forms oximes, which are more stable and easier to purify for GC-MS analysis nih.gov.

Table 2: Derivatization Reagents and Applications for Indole Analysis

| Derivatization Reagent | Target Functional Group(s) | Benefit(s) | Typical Application(s) | Reference(s) |

| BSTFA, MTBTFA | -OH, -NH, -NH₂ | Increased volatility, enhanced thermal stability, improved detector response | GC-MS | mdpi.comgcms.czsemanticscholar.org |

| Hydroxylamine | Carbonyl (-C=O) | Formation of stable oximes, facilitates purification | GC-MS | nih.gov |

| Perfluoroacylimidazoles | -OH, Primary/Secondary Amines | Acylation of reactive groups | GC | gcms.cz |

Method Development for Trace Analysis and Metabolite Profiling (Excluding Clinical Samples)

Developing methods for trace analysis and metabolite profiling of indole derivatives requires high sensitivity, selectivity, and efficient sample preparation to isolate and concentrate analytes from complex matrices.

Sample Preparation: Techniques such as Solid-Phase Extraction (SPE) using C18 cartridges are commonly employed to clean up samples and concentrate indole analytes creative-proteomics.comnih.govacs.org. Liquid-Liquid Extraction (LLE) and Microextraction by Packed Sorbent (MEPS) are also utilized for sample matrix simplification and analyte enrichment mdpi.com.

Trace Detection and Profiling: LC-MS/MS and GC-MS/MS are indispensable for trace analysis and comprehensive metabolite profiling due to their exceptional sensitivity and selectivity mdpi.comresearchgate.netoup.comnih.govnih.govmdpi.com. These techniques allow for the simultaneous detection and quantification of multiple indole-related compounds.

Method Validation: Rigorous validation is crucial, encompassing linearity (often with R² values ≥ 0.99) mdpi.commdpi.com, low limits of detection (LOD) and quantification (LOQ) (e.g., in the ng/mL or µM range) mdpi.comcreative-proteomics.commdpi.comacs.orgresearchgate.net, high accuracy (e.g., 91.7–104.8%) acs.org, and good precision (e.g., relative standard deviation (RSD) ≤ 4.4%) acs.org. Untargeted metabolomic approaches using LC-MS/MS are also valuable for discovering novel indole derivatives within biological samples nih.govnih.gov.

Table 3: Trace Analysis and Metabolite Profiling Techniques

| Sample Preparation | Detection/Quantification | Key Performance Metrics (Examples) | Reference(s) |

| SPE (C18) | LC-MS/MS | LOD: 6-31 ng/mL mdpi.com, LOQ: 0.2-0.4 µM mdpi.com, Accuracy: 91.7-104.8% acs.org, Precision: ≤4.4% acs.org | mdpi.comcreative-proteomics.comnih.govnih.govacs.org |

| LLE | GC-MS/MS | Linearity: R² ≥ 0.99 mdpi.commdpi.com | mdpi.com |

| MEPS | GC-MS | mdpi.com |

Comprehensive Multi-Technique Characterization Protocols for Novel Compounds

For the definitive identification and structural elucidation of novel indole derivatives, a combination of spectroscopic techniques is indispensable. This multi-technique approach ensures the comprehensive characterization of the compound's structure, purity, and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and connectivity through coupling constants researchgate.netpreprints.orgnih.govacs.orgmdpi.combohrium.commdpi.comresearchgate.net.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are vital for determining the molecular weight and elemental composition of indole derivatives creative-proteomics.comresearchgate.netresearchgate.netoup.comnih.govnih.govnotulaebotanicae.ropreprints.orgacs.orgbohrium.com. Fragmentation patterns observed in MS/MS experiments further aid in structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups present in the indole molecule, such as N-H stretching, C-H vibrations, and C=O stretching researchgate.netpreprints.orgmdpi.comjpionline.org.

UV-Vis Spectroscopy: Provides information about the electronic transitions within the conjugated π-system of the indole ring creative-proteomics.com.

Table 4: Spectroscopic Characterization Techniques for Indole Compounds

| Technique | Information Provided | Key Features / Parameters | Reference(s) |

| ¹H NMR | Proton environments, connectivity, chemical shifts | Chemical shifts (ppm), multiplicity (s, d, t, m), coupling constants | researchgate.netpreprints.orgacs.orgmdpi.combohrium.commdpi.comresearchgate.net |

| ¹³C NMR | Carbon environments, chemical shifts | Chemical shifts (ppm) | researchgate.netpreprints.orgacs.orgmdpi.combohrium.com |

| HRMS / ESI-MS | Molecular weight, elemental composition, fragmentation | m/z values, accurate mass | creative-proteomics.comresearchgate.netresearchgate.netoup.comnih.govnih.govnotulaebotanicae.ropreprints.orgacs.orgbohrium.com |

| IR Spectroscopy | Functional groups (e.g., N-H, C=O, C-H) | Absorption bands (cm⁻¹) | researchgate.netpreprints.orgmdpi.comjpionline.org |

| UV-Vis Spectroscopy | Electronic transitions, conjugated systems | Absorbance maxima (nm) | creative-proteomics.com |

Compound List

2-pentyl-1H-indole

Indole

Tryptophan

Melatonin

Tryptamine

Indole-3-acetic acid (IAA)

Indole-3-carbinol (I3C)

Indole-3-acetonitrile

Indole-3-butyric acid (IBA)

Indole-3-glyoxylic acid

Indole-3-propionate

Indole-3-aldehyde

Indole-3-lactate

Indole-3-pyruvic acid (IPA)

Indole-3-acetaldehyde

Indole-3-acrylate

Indole-3-ethanol

Indole-3-pyruvic acid oxime

5-hydroxyindole-3-acetic acid

N-acetylserotonin

N-acetyltryptamine

Indoxyl sulfate (B86663)

Skatole

Harmine

Harmaline

Yohimbine

Ajmalicine

Strychnine

Vindoline

Vindorosine

Isovindolinine

Tetrahydroalstonine

Sarpagine

Ajmaline

Reserpine

Serpentine

Serpentinine

Vinblastine

Vincristine

Vindesine

Vinleurosine

Brevicompanine B

N-phenyl indole

2-(1-ethyl-5-nitro-1H-indole-7-carbonyl) butyl 4-methylbenzenesulfonate (B104242)

N-[3-amino-4-(5-chloro-1H-indol-1-yl)phenoxy]benzene-1,2-diamine (NA)

5,11-dihydroindolo[3,2-b]carbazole (B1295107)

Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate

Indole-3-propionic acid

Indole-3-lactic acid

Indole-3-carboxylic acid

5-methoxy-1H-indole-2-carboxylic acid

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 2-substituted indoles, including 2-pentyl-1H-indole, is undergoing a significant transformation driven by the principles of green and sustainable chemistry. rsc.org Future research is increasingly focused on moving away from traditional methods that often require harsh conditions or expensive metal catalysts, towards more environmentally benign and atom-economical processes.

One promising direction is the use of sustainable solvents and catalysts. For instance, methods are being developed that utilize water as a solvent, often in combination with surfactants to overcome the low solubility of organic substrates. rsc.org Palladium-catalyzed cyclization of 2-alkynylanilines in aqueous micellar media represents a significant step towards greener indole (B1671886) synthesis. rsc.org An even more sustainable approach involves the cyclization of 2-alkynyldimethylamines in ethanol (B145695) without the need for any metal catalysts or additives, relying on the solvent's role in the N-annulation/dealkylation process. researchgate.net

Another key trend is the development of modular and multicomponent reactions that build the indole core from simple, readily available precursors in a single pot. researchgate.net Strategies that utilize renewable starting materials, such as aromatic platform chemicals derived from lignin, are also gaining traction. rsc.org This approach not only reduces dependence on fossil fuels but also incorporates intrinsic functionalities from the feedstock into the final product, enhancing atom economy. rsc.org Furthermore, novel catalytic strategies are being explored, including methods that facilitate the 1,2-migration of substituents from the C3 to the C2 position of the indole ring, offering new pathways to 2-substituted indoles. nih.gov The direct functionalization of C-H bonds is another area of intense research, providing streamlined routes to complex indole structures. materialsciencejournal.orgias.ac.in These innovative synthetic strategies are pivotal for the cost-effective and environmentally responsible production of this compound and its derivatives. mdpi.com

Advanced Computational Design of this compound Derivatives with Tuned Properties

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of bioactive molecules. researchgate.net For this compound derivatives, advanced computational methods are being employed to design molecules with precisely tuned properties, predict their biological activity, and elucidate their binding mechanisms.

Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand to a target protein. nih.govgoettingen-research-online.de This method allows researchers to gain insights into the potential interactions between this compound derivatives and the active sites of enzymes or receptors. researchgate.netmdpi.com For example, docking studies on 2-arylindoles have provided detailed information on their binding modes within the aromatase active site, highlighting the importance of specific hydrogen bonds and hydrophobic interactions. researchgate.net The scoring functions used in docking, such as -CDOCKER energy, help to rank potential derivatives based on their predicted binding affinity. researchgate.net

Beyond simple docking, Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of indole derivatives with their biological activities. nih.gov These models use machine learning algorithms to identify key molecular descriptors that are essential for potent activity. nih.gov This integration of computational prediction with experimental data accelerates the discovery of novel therapeutic agents by prioritizing the synthesis of the most promising candidates. nih.gov

| Target Protein | Indole Scaffold | Computational Method | Key Findings | Reference |

| Aromatase | 2-Arylindoles | Molecular Docking (CDOCKER) | Predicted binding modes and identified key interactions, such as a hydrogen bond with Ser478. | researchgate.net |

| MDM2-p53 / PBR | 2,3-Dialkylindoles | In silico Docking | Identified compounds with excellent binding interactions with active site amino acids. | mdpi.com |

| Tubulin | 2-Phenylindoles | Molecular Docking | Studied the binding mode of designed compounds on the colchicine (B1669291) binding site. | acs.org |

| PI3Kα / EGFR | Indole-2-carboxamides | Molecular Docking | Confirmed that compounds accommodate the kinase catalytic sites and form key H-bonds. | researchgate.net |

| p53 Y220C | Indole Derivatives | Molecular Docking | Elucidated the binding mode and key interactions of compounds designed to stabilize the mutant protein. | chim.it |

Mechanistic Studies of Biological Interactions at the Molecular Level (Beyond Phenotypic Assays)

The indole scaffold is known to mimic peptide structures, allowing it to bind reversibly to a variety of enzymes. nih.gov Advanced mechanistic studies aim to identify these specific molecular targets. For instance, research has shown that certain indole derivatives can inhibit enzymes like bacterial topoisomerase IV, DNA gyrase, or fungal lanosterol (B1674476) 14α-demethylase. Others interact with cannabinoid receptors through specific mechanisms like aromatic stacking.

Detailed structural biology and computational studies are crucial for mapping these interactions at an atomic level. Research on 2-phenyl indole derivatives has identified specific pi-H interactions and hydrogen bonds with amino acid residues such as Leu694, Gly772, and Asp776 within protein binding sites. Mechanistic investigations have also revealed that the bioactivity of some indoles stems from their ability to modulate specific signaling pathways, such as the EGFR and p53-MDM2 mediated pathways in cancer cells. Understanding the metabolism of these compounds at a molecular level, including biotransformations like hydroxylation and carboxylation of the pentyl chain, is also a critical area of study. This deep mechanistic understanding is essential for designing safer and more effective therapeutic agents.

Development of Advanced Materials with this compound Functionalities

The unique electronic and structural properties of the indole ring make it an attractive building block for advanced functional materials. Future research will likely see the incorporation of the this compound scaffold into a variety of materials with applications in electronics, sensing, and energy storage.

One of the most promising areas is the development of conducting polymers. rsc.orgresearchgate.net Polyindole (PIn) and its derivatives are being explored for applications in supercapacitors, batteries, sensors, and electrochromic devices. rsc.orgnih.govnih.gov The 2-pentyl group in a poly(this compound) polymer would enhance its solubility and processability, making it easier to fabricate into thin films and devices. By creating composites with metal oxides like NiO or ZnO, the electrochemical charge storage capability of these polymers can be significantly improved, making them suitable for high-performance energy storage applications. nih.gov

Another emerging trend is the use of indole derivatives as chemosensors for detecting ions and other analytes. The indole core can act as a fluorophore or chromophore, and its photophysical properties can be tuned by attaching specific binding groups. acs.org A this compound derivative could be functionalized to create a sensor that exhibits a colorimetric or fluorescent change upon binding to a target analyte, enabling applications in environmental monitoring and medical diagnostics. acs.org Additionally, the π-conjugated system of indole derivatives makes them suitable for use in organic electronics, such as in dye-sensitized solar cells (DSSCs) and as molecular organic photoactuators that convert light energy into molecular motion. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Indole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from synthesis planning to drug discovery. The application of these computational tools to indole research is an emerging trend that promises to dramatically accelerate the pace of innovation.

In chemical synthesis, AI can optimize reaction conditions and even propose novel synthetic routes. mdpi.com ML models are being trained to predict the outcomes of complex reactions, such as the C-H activation of indoles, guiding chemists toward the most efficient synthetic strategies. This data-driven approach can significantly reduce the time and resources spent on trial-and-error experimentation.

In drug discovery, ML models are proving invaluable for predicting the biological properties of new molecules. Algorithms like random forests, support vector machines, and neural networks can be trained on large datasets of known indole derivatives to predict properties such as anticancer activity, receptor binding affinity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov These predictive models allow researchers to screen vast virtual libraries of potential this compound derivatives and prioritize the most promising candidates for synthesis and testing. Graph neural networks and transfer learning techniques are particularly powerful, as they can make accurate predictions even when high-quality experimental data is limited. This synergy between AI and chemistry is creating a powerful feedback loop for the rapid design, synthesis, and testing of new indole-based compounds.

| Application Area | AI/ML Technique | Objective | Reference |

| Reaction Prediction | Random Forest, KNN, Neural Network | Predict energy barrier and selectivity of C-H activation reactions of indoles. | |

| Activity Prediction | GP-Tree Algorithm, AdaBoost | Predict anticancer activity (LogIC50) of indole derivatives. | nih.gov |

| Synthesis Planning | Data-Driven Synthesis Program | Develop and evaluate in silico synthetic planning to access target molecules. | |

| Property Prediction | Graph Neural Networks, Transfer Learning | Predict molecular properties (e.g., ADMET) from chemical structure, even with limited data. | |

| Reaction Optimization | AI-Integrated Feedback Loop | Find the best general reaction conditions by integrating AI with automated synthesis machines. | |

| Drug-Likeness Prediction | Decision Tree, Random Forest, SVM | Predict drug-likeness based on ADME properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-pentyl-1H-indole, and how can purity be validated?

- Methodological Answer : this compound can be synthesized via palladium- or rhodium-mediated cross-coupling reactions using indole precursors with pentyl substituents . Key steps include regioselective alkylation at the indole C2 position. Purity validation requires a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity.

- Mass spectrometry (MS) for molecular weight verification.

- High-performance liquid chromatography (HPLC) to assess purity (>95% recommended for biological assays) .

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- Methodological Answer :

- X-ray crystallography is critical for unambiguous confirmation of the pentyl chain orientation and indole ring conformation. Programs like SHELXL and SHELXS enable refinement of crystal structures, particularly for resolving hydrogen-bonding networks and torsional angles .

- Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for the indole NH) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition studies : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking (AutoDock Vina, Schrödinger) : Simulate interactions with target proteins (e.g., serotonin receptors) using crystallographic PDB files. Adjust docking parameters (e.g., grid box size, exhaustiveness) to minimize false positives .

- Molecular dynamics (MD) simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions (e.g., CHARMM force fields) .

Q. How can contradictory biological activity data be resolved across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to identify covariates (e.g., assay conditions, cell line variability) .

- Dose-response reevaluation : Use Hill slope analysis to confirm potency (EC₅₀) and efficacy (Emax) consistency .

- Orthogonal validation : Cross-validate results using alternative assays (e.g., SPR for binding affinity vs. functional assays) .

Q. What strategies improve crystallization success for this compound derivatives?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with PEG-based precipitants (e.g., PEG 3350 in 0.1 M HEPES pH 7.5) .

- Derivatization : Introduce heavy atoms (e.g., bromine at C5) to enhance diffraction quality .

- Cryoprotection : Soak crystals in glycerol (20–25%) before flash-freecing in liquid nitrogen .

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound?

- Methodological Answer :

- Substitution patterns : Systematically modify the pentyl chain (e.g., branching, fluorination) and indole positions (C3, C5) to assess impacts on bioactivity .

- Bioisosteric replacement : Replace the pentyl group with cyclohexyl or aryl moieties to balance lipophilicity and solubility .

- Pharmacophore mapping : Use software (e.g., MOE) to identify critical hydrogen-bond acceptors/donors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.